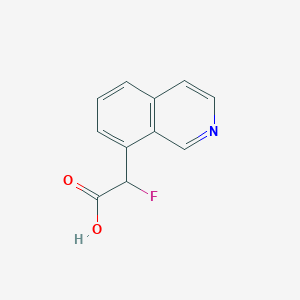

2-Fluoro-2-(isoquinolin-8-yl)acetic acid

Beschreibung

2-Fluoro-2-(isoquinolin-8-yl)acetic acid is a fluorinated derivative of acetic acid functionalized with an isoquinoline moiety at the 8-position. Isoquinoline, a heterocyclic aromatic compound, contributes π-electron density and coordination sites, making this compound relevant in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C11H8FNO2 |

|---|---|

Molekulargewicht |

205.18 g/mol |

IUPAC-Name |

2-fluoro-2-isoquinolin-8-ylacetic acid |

InChI |

InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H,(H,14,15) |

InChI-Schlüssel |

KJVPETOPFAEKHI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(isoquinolin-8-yl)acetic acid typically involves the reaction of isoquinoline derivatives with fluorinated acetic acid precursors. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced into the acetic acid moiety. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-2-(isoquinolin-8-yl)acetic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-2-(isoquinolin-8-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-(isoquinolin-8-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-(isoquinolin-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can lead to cell death, making the compound a potential candidate for antimicrobial or anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

- Isoquinoline vs. Quinoline: The isoquinoline moiety in 2-fluoro-2-(isoquinolin-8-yl)acetic acid provides a distinct electronic environment compared to quinoline derivatives (e.g., 2-(8-fluoroquinolin-3-yl)acetic acid ). Isoquinoline’s fused benzene and pyridine rings create a larger conjugated system, which may improve coordination with metal ions or aromatic interactions in supramolecular assemblies.

Fluorine Substitution Effects

- Positional Influence: Fluorine at the α-position of the acetic acid chain (as in the target compound) increases acidity compared to non-fluorinated analogs (e.g., 2-(isoquinolin-8-yl)acetic acid hydrochloride ). This enhances deprotonation under physiological or catalytic conditions, favoring anion-mediated interactions.

- Quinoline vs. Benzodioxin Fluorination: Fluorine at the 8-position of quinoline (in 2-(8-fluoroquinolin-3-yl)acetic acid ) versus the benzodioxin ring (in 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid ) modifies steric and electronic profiles, affecting binding selectivity in biological or catalytic systems.

Functional Group Additions

- Thiazole Core: The thiazole ring in [2-(2-fluoro-phenylamino)-thiazol-4-yl]-acetic acid introduces sulfur-based reactivity, broadening applications in drug design (e.g., kinase inhibition).

Biologische Aktivität

2-Fluoro-2-(isoquinolin-8-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Fluoro-2-(isoquinolin-8-yl)acetic acid belongs to a class of compounds derived from isoquinoline, which is known for its diverse biological properties. The presence of a fluorine atom enhances the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

The biological activity of 2-fluoro-2-(isoquinolin-8-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those related to inflammation or cancer progression.

- Receptor Binding : It has been suggested that 2-fluoro-2-(isoquinolin-8-yl)acetic acid can bind to receptors, modulating their activity and influencing downstream signaling cascades.

Antibacterial Activity

Recent studies have indicated that 2-fluoro-2-(isoquinolin-8-yl)acetic acid exhibits notable antibacterial properties. Its minimum inhibitory concentration (MIC) against various bacterial strains has been evaluated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Antitumor Activity

In addition to its antibacterial effects, 2-fluoro-2-(isoquinolin-8-yl)acetic acid has shown promise in antitumor studies. The compound's ability to inhibit tumor cell proliferation has been demonstrated in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 5 |

| MDA-MB-231 (Breast Cancer) | 10 |

The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell cycle progression .

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of 2-fluoro-2-(isoquinolin-8-yl)acetic acid against common pathogens. The results indicated that the compound effectively inhibited bacterial growth, especially against Gram-positive strains. The study emphasized the importance of the carboxylic acid functional group in enhancing antimicrobial activity.

Study on Antitumor Effects

Another significant study focused on the antitumor effects of the compound in vivo. Mice implanted with tumor cells were treated with varying doses of 2-fluoro-2-(isoquinolin-8-yl)acetic acid. The results showed a significant reduction in tumor size compared to control groups, suggesting that the compound could be a viable candidate for cancer therapy .

Q & A

Q. What synthetic strategies are recommended for preparing 2-fluoro-2-(isoquinolin-8-yl)acetic acid?

- Methodological Answer : The synthesis typically involves coupling fluorinated precursors with isoquinoline derivatives. A common approach is the nucleophilic substitution of a halogenated acetic acid derivative (e.g., 2-fluoroacetic acid) with an isoquinoline-8-yl moiety. Building block catalogs (e.g., Enamine Ltd) often list fluorinated heterocyclic acetic acids, suggesting the use of pre-functionalized intermediates for modular synthesis . For example, analogous compounds like 2-fluoro-2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid are synthesized via regioselective fluorination or coupling reactions under inert conditions . Optimization of reaction parameters (temperature, solvent, catalysts) is critical to minimize side reactions.

Q. How can the purity and identity of this compound be validated using spectroscopic methods?

- Methodological Answer :

- NMR : Use and NMR to confirm fluorination and integration of the isoquinoline protons. Fluorine coupling patterns help verify substitution positions.

- LC-MS/MS : Employ high-resolution LC-MS/MS (as used for fluorinated alternatives in ) to confirm molecular weight and detect impurities. Electrospray ionization (ESI) in negative mode is suitable for carboxylic acid derivatives.

- IR Spectroscopy : Characterize the carboxylic acid (C=O stretch ~1700 cm) and aromatic C-F bonds (1100–1000 cm) .

Q. What is the expected pKa of 2-fluoro-2-(isoquinolin-8-yl)acetic acid, and how can it be experimentally determined?

- Methodological Answer : The electron-withdrawing fluorine and aromatic isoquinoline group lower the pKa compared to acetic acid (pKa ~2.5 vs. ~4.76). Experimental determination involves potentiometric titration (e.g., using NaOH as in ) with corrections for fluorinated compound solubility. Alternatively, UV-Vis titration in aqueous-organic solvents (e.g., water:acetonitrile) can track deprotonation of the carboxylic acid group. Computational methods (e.g., DFT) may also predict pKa by modeling solvation effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-fluoro-2-(isoquinolin-8-yl)acetic acid?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. Fluorine atoms produce strong anomalous scattering, aiding in structure solution.

- Structure Refinement : Apply SHELXL () for refinement, leveraging constraints for fluorine positional parameters and hydrogen bonding.

- Visualization : ORTEP-III () generates thermal ellipsoid diagrams to assess disorder or dynamic effects in the crystal lattice.

- Validation : Cross-check with NMR data to resolve discrepancies (e.g., solution vs. solid-state conformations) .

Q. How to address contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Step 1 : Re-optimize computational models (e.g., DFT with B3LYP/6-311+G(d,p)) using explicit solvent parameters.

- Step 2 : Validate reaction intermediates via in-situ FTIR or mass spectrometry.

- Step 3 : Reconcile kinetic data (e.g., Arrhenius plots) with computed activation energies. Contradictions may arise from solvent effects or unaccounted transition states .

Q. What strategies mitigate challenges in fluorinated byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS or NMR to identify fluorinated impurities (e.g., defluorination products).

- Reaction Optimization : Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) and employ protecting groups for the carboxylic acid to prevent side reactions.

- Workflow : Refer to fluorinated acetic acid analogs in and , where purification via reverse-phase HPLC (C18 column, acidic mobile phase) effectively isolates the target compound .

Key Notes

- Advanced questions emphasize troubleshooting (e.g., crystallographic discrepancies) and interdisciplinary validation (computational + experimental).

- Methodological answers prioritize reproducible workflows over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.